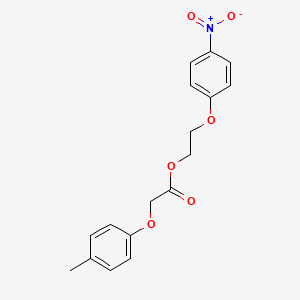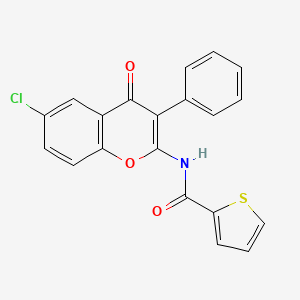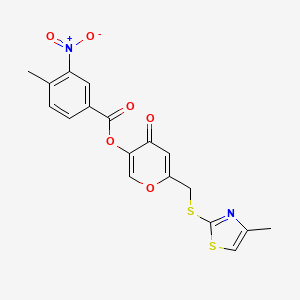![molecular formula C14H17NO6S B2886295 Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate CAS No. 74695-17-3](/img/structure/B2886295.png)
Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate is a complex organic compound with the molecular formula C14H17NO6S. This compound is characterized by its unique structure, which includes a thienyl group, a methoxycarbonyl group, and a malonate moiety. It is primarily used in scientific research and various industrial applications due to its chemical properties and reactivity.
Mécanisme D'action
Target of Action
Mode of Action
It is known that compounds like this often participate in reactions such as the knoevenagel condensation . In this reaction, the compound would act as a nucleophile, reacting with an electrophilic compound to form a new C=C bond .
Biochemical Pathways
The compound is likely involved in the Knoevenagel condensation, a well-known reaction in organic chemistry . This reaction is part of a larger biochemical pathway that leads to the formation of α,β-unsaturated compounds . The downstream effects of these reactions can vary widely depending on the specific context and the other compounds involved.
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Méthodes De Préparation
The synthesis of Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate typically involves multiple steps, starting with the preparation of the thienyl core. One common synthetic route includes the following steps:
Thiophene Derivative Formation: : The starting material, thiophene, undergoes a series of reactions to introduce the methoxycarbonyl group at the 2-position.
Amination: : The resulting compound is then subjected to amination to introduce the amino group at the 3-position.
Malonate Ester Formation: : Finally, the malonate ester group is introduced through esterification reactions.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing by-products and environmental impact.
Analyse Des Réactions Chimiques
Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: : Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: : Nucleophilic substitution reactions can occur at various positions on the thienyl ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols.
Applications De Recherche Scientifique
This compound has several applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: : Investigated for its potential therapeutic properties in drug development.
Industry: : Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate is unique due to its specific structural features. Similar compounds include other thienyl derivatives and malonate esters, but the presence of the methoxycarbonyl group and the specific amino functionality sets it apart.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
diethyl 2-[[(2-methoxycarbonylthiophen-3-yl)amino]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6S/c1-4-20-12(16)9(13(17)21-5-2)8-15-10-6-7-22-11(10)14(18)19-3/h6-8,15H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYNCQIGQDXWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(SC=C1)C(=O)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-2-amino-N-(3-phenylpropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2886224.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2886227.png)


![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2886231.png)
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(p-tolyl)acetamide](/img/structure/B2886232.png)


